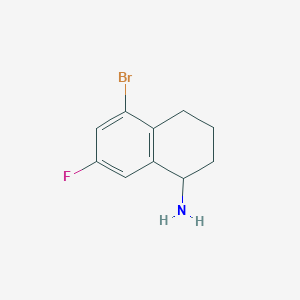

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated tetrahydronaphthalene amine derivative with bromine and fluorine substituents at positions 5 and 7, respectively. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol (calculated). The stereochemistry (R/S configuration) and substitution pattern significantly influence its physicochemical and biological behavior .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |

InChI Key |

AIJXLYPSAJHLFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination

- Reaction Type: Electrophilic aromatic substitution.

- Reagents: Bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS).

- Conditions: Typically conducted in an inert solvent like dichloromethane or acetic acid, at controlled temperatures (0–25°C) to avoid overbromination.

- Selectivity: Directed to the 5-position on the tetrahydronaphthalene ring due to electronic and steric effects of existing substituents.

- Notes: The presence of the amine group can influence reactivity; protection or adjustment of pH may be necessary to prevent side reactions.

Fluorination

- Reaction Type: Electrophilic or nucleophilic fluorination.

- Reagents: Fluorine sources such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.

- Conditions: Mild temperatures (0–40°C) in polar aprotic solvents like acetonitrile or DMF, often with catalysts to enhance regioselectivity.

- Selectivity: Fluorination is targeted at the 7-position, influenced by the electronic environment shaped by bromine and amine substituents.

- Notes: Fluorination is challenging due to fluorine’s high reactivity; careful optimization is required to avoid multiple substitutions or decomposition.

Amination and Stereochemical Control

- Reaction Type: Introduction or preservation of the primary amine group.

- Reagents: Starting from amine-containing precursors or via reductive amination if the amine is introduced late.

- Conditions: Use of mild reducing agents such as sodium borohydride or catalytic hydrogenation to maintain tetrahydronaphthalene saturation and stereochemistry.

- Stereochemistry: Chiral catalysts or chiral auxiliaries may be employed to obtain (S)- or (R)-enantiomers, which are critical for biological activity.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Bromination | Br₂ or NBS, inert atmosphere | 0–25 | Dichloromethane, AcOH | Control pH to protect amine |

| Fluorination | Selectfluor, NFSI, or elemental fluorine | 0–40 | Acetonitrile, DMF | Use catalysts for regioselectivity |

| Amination | Reductive amination or amine precursor | Room temp to 50 | Ethanol, THF | Chiral catalysts for stereochemistry |

Industrial synthesis involves:

- Use of continuous flow reactors for precise control of bromination and fluorination steps.

- Advanced purification techniques such as crystallization, chromatography, and distillation to achieve high purity.

- Safety protocols for handling halogenating agents and fluorine sources due to their toxicity and reactivity.

- Optimization of reaction times and temperatures to maximize yield and minimize by-products.

- The selective bromination at the 5-position and fluorination at the 7-position is facilitated by the electronic effects of the amine and the tetrahydronaphthalene ring system.

- Studies show that the presence of both bromine and fluorine atoms enhances the compound’s chemical stability and potential biological activity.

- Stereochemical purity is critical; the (S)-enantiomer has been synthesized with higher yields using chiral catalysts and demonstrates distinct biological properties compared to the racemic mixture or (R)-enantiomer.

- Alternative halogenation patterns (e.g., chlorine instead of fluorine or iodine instead of bromine) have been explored but show different reactivity and biological profiles, underscoring the importance of precise halogen placement.

| Preparation Step | Reagents/Agents | Key Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination | Br₂, NBS | 0–25°C, inert solvent | Selective 5-position bromination |

| Fluorination | Selectfluor, NFSI, elemental F₂ | 0–40°C, polar aprotic | Selective 7-position fluorination |

| Amination | Reductive amination, amine precursor | Mild reducing agents, chiral catalysts | Stereochemically controlled primary amine |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a therapeutic agent. Its structure is similar to known pharmacophores that exhibit activity against various diseases:

- Antidepressant Activity : Research indicates that compounds with similar structures may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have explored its potential as an antidepressant or anxiolytic agent.

- Anticancer Properties : Some derivatives of tetrahydronaphthalene compounds have shown cytotoxic effects against cancer cell lines. The halogen substitutions may enhance the compound's ability to interact with specific cellular targets involved in tumor growth.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Its interactions with receptors in the central nervous system could lead to developments in treatments for neurological disorders such as:

- Alzheimer's Disease : Investigations into cholinergic modulation may reveal how this compound can influence cognitive functions.

- Parkinson's Disease : Similarities with dopaminergic agents warrant further exploration into its effects on dopamine receptors.

Material Science

Beyond biological applications, 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can be utilized in material science:

- Organic Electronics : The compound's electronic properties may allow it to be used as a semiconductor material or in organic light-emitting diodes (OLEDs). Its structural characteristics can be tailored for enhanced conductivity or luminescence.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry examined several tetrahydronaphthalene derivatives and their effects on serotonin reuptake inhibition. The findings suggested that modifications at the 5 and 7 positions significantly influenced binding affinity and selectivity towards serotonin transporters.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Research demonstrated that certain brominated tetrahydronaphthalene derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Tetrahydronaphthalen-amines

The table below compares key structural analogs based on halogen substitution patterns:

Key Observations :

- Substituent Position : The position of halogens (Br, F) modulates steric and electronic effects. For example, 5-Bromo-7-fluoro derivatives may exhibit distinct receptor binding compared to 6-Bromo-5-fluoro isomers due to altered spatial orientation .

- Chirality : Enantiomers (e.g., (R)- vs. (S)-forms) show differences in synthesis yields and purity. For instance, (S)-6-Bromo-5-fluoro-THN-1-amine was synthesized with a 75% yield using tert-butanesulfinyl chiral auxiliaries .

Non-Halogenated Tetrahydronaphthalen-amines

Key Observations :

Biological Activity

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₁BrFN

- Molecular Weight : 244.10 g/mol

- CAS Number : 1259611-20-5

The structural configuration includes a tetrahydronaphthalene core with bromine and fluorine substituents, contributing to its distinct reactivity and biological profile. The presence of these halogens may influence its interaction with biological targets.

Research indicates that 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit various biological activities, including:

- Receptor Modulation : The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT2 receptor subtypes. It shows promise as a potential modulator in neuropharmacology .

- Anticancer Properties : Preliminary studies suggest that similar compounds within its class may inhibit cancer cell growth. For example, derivatives of tetrahydronaphthalene have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

- Serotonin Receptor Interaction : A study assessed the binding affinity of related compounds at human recombinant 5-HT2 receptor subtypes. The results indicated that certain analogs could selectively activate or inhibit these receptors, suggesting a potential role in treating mood disorders .

- Anticancer Activity : Research conducted on structurally similar compounds revealed significant growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells. This selectivity underscores the therapeutic potential of such compounds in oncology .

- In Silico Studies : Computational docking studies have been performed to predict the binding interactions of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with various biological targets. These studies help elucidate the mechanism of action and optimize lead compounds for drug development .

Comparative Analysis with Similar Compounds

The following table compares 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Contains chlorine instead of fluorine | Potentially different reactivity profile |

| 5-Iodo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Contains iodine instead of bromine | Increased lipophilicity due to iodine |

| 5-Bromo-N,N-dimethylamino-naphthalenes | N,N-dimethyl substitution on amine | Different pharmacological properties |

The presence of both bromine and fluorine in 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine distinguishes it from these similar compounds and may enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.